molecular formula C10H10FNO B3433925 N-Allyl-2-fluorobenzamide CAS No. 66896-69-3

N-Allyl-2-fluorobenzamide

Cat. No.: B3433925
CAS No.: 66896-69-3
M. Wt: 179.19 g/mol
InChI Key: ZYYZJUBLQJWCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-fluorobenzamide: is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . This compound belongs to the class of amides and is characterized by the presence of an allyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-2-fluorobenzamide can be synthesized through the reaction of 2-fluorobenzoyl chloride with allylamine . The reaction is typically carried out in a solvent such as toluene at low temperatures (0°C) and allowed to stir at room temperature for several hours. The reaction mixture is then filtered to remove any solid precipitate, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash chromatography using a mixture of ethyl acetate and hexanes as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous-flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for cyclization reactions.

Major Products:

    Substituted Amides: Formed from substitution reactions.

    Oxides and Amines: Formed from oxidation and reduction reactions, respectively.

    Functionalized Indoles: Formed from cyclization reactions.

Scientific Research Applications

N-Allyl-2-fluorobenzamide has several scientific research applications, including:

Comparison with Similar Compounds

N-Allyl-2-fluorobenzamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct reactivity and properties compared to other benzamides. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZJUBLQJWCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291895
Record name Benzamide, 2-fluoro-N-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66896-69-3
Record name Benzamide, 2-fluoro-N-2-propen-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66896-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-fluoro-N-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-Allyl-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-Allyl-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-Allyl-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-Allyl-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-Allyl-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.